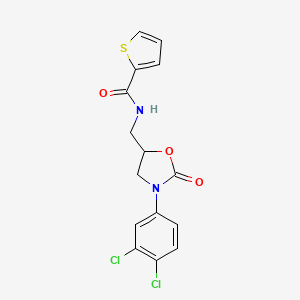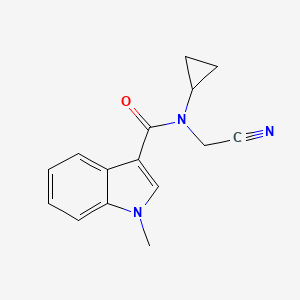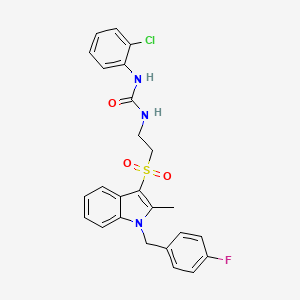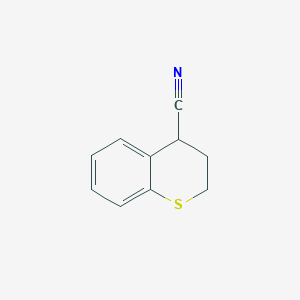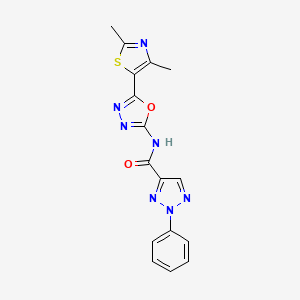
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several heterocyclic structures including a thiazole, oxadiazole, and triazole ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs . Oxadiazoles are aromatic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms; they have been widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating and withdrawing properties of these rings could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the thiazole ring might undergo electrophilic substitution reactions, while the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and rigidity . The compound might also exhibit polarity due to the presence of nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The thiazole ring is a prominent feature in many antimicrobial agents. Compounds containing thiazole have been shown to possess significant antibacterial and antifungal properties . The presence of the oxadiazole and triazole rings may also contribute to the compound’s potential as an antimicrobial agent, possibly offering a broad spectrum of activity against various pathogens.
Anticancer Properties
Thiazole derivatives have been studied for their anticancer activities. The structural complexity of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suggests it could be explored for its potential to inhibit cancer cell growth or proliferation. Research on similar compounds has shown promising results against certain cancer cell lines .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazole compounds are well-documented. This compound, with its combination of thiazole and triazole, could be a candidate for the development of new anti-inflammatory drugs, potentially useful in treating conditions like arthritis or asthma .
Antioxidant Effects
Thiazoles are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be researched for its ability to scavenge free radicals, thereby reducing the risk of chronic diseases associated with oxidative stress .
Antipsychotic Potential
Thiazole derivatives have been explored for their use in treating psychiatric disorders. The pharmacophore elements present in this compound could be indicative of its potential application in the development of new antipsychotic medications .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) and cyclin-a2 . These proteins play crucial roles in cell cycle regulation.
Mode of Action
Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-9-13(26-10(2)18-9)15-20-21-16(25-15)19-14(24)12-8-17-23(22-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCMKTZWGPMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

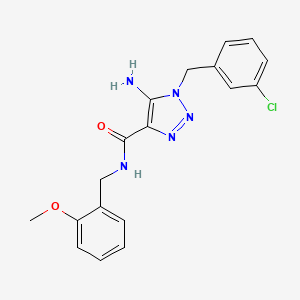
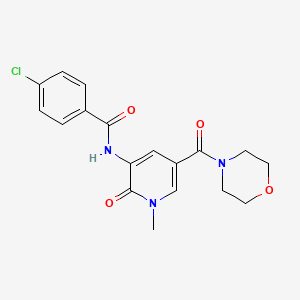
![3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2593381.png)
![N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2593382.png)
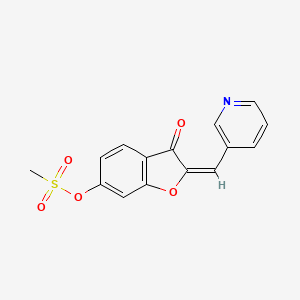
![3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2593385.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593386.png)
![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593389.png)
![4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2593390.png)
